NHC-triphosphate tetrasodium
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Overview
Description
NHC-triphosphate tetrasodium is an active phosphorylated intracellular metabolite of β-d-N4-Hydroxycytidine (NHC) in its triphosphate form . This compound is a weak alternative substrate for viral polymerase and can be incorporated into HCV replicon RNA . It plays a significant role in antiviral research, particularly in the context of hepatitis C virus (HCV) and other viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
NHC-triphosphate tetrasodium is synthesized from β-d-N4-Hydroxycytidine (NHC) through a series of phosphorylation steps . The process involves the conversion of NHC into its mono-, di-, and triphosphate forms . The reaction conditions typically include the use of phosphorylating agents and specific catalysts to facilitate the formation of the triphosphate form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process is carefully controlled to maintain the stability of the compound and to prevent degradation during production .
Chemical Reactions Analysis
Types of Reactions
NHC-triphosphate tetrasodium undergoes several types of chemical reactions, including:
Phosphorylation: Conversion of NHC to its triphosphate form.
Incorporation into RNA: Acts as a substrate for viral polymerase and gets incorporated into HCV replicon RNA.
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include phosphorylating agents and catalysts . The reaction conditions are optimized to ensure efficient conversion and high yield .
Major Products Formed
The major product formed from these reactions is this compound itself, which is the active triphosphate form of β-d-N4-Hydroxycytidine .
Scientific Research Applications
NHC-triphosphate tetrasodium has a wide range of scientific research applications, including:
Virology: Used in the study of viral replication and as a potential antiviral agent against HCV and other viruses
Biochemistry: Investigated for its role in intracellular metabolism and its effects on viral polymerase.
Medicine: Explored as a therapeutic agent for viral infections, particularly HCV.
Pharmacology: Studied for its pharmacokinetics and pharmacodynamics in the context of antiviral therapy.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
NHC-diphosphate: Another phosphorylated form of β-d-N4-Hydroxycytidine.
NHC-triphosphate tetraammonium: A similar compound with a different counterion.
Uniqueness
NHC-triphosphate tetrasodium is unique due to its specific triphosphate form, which allows it to act as a weak alternative substrate for viral polymerase and be incorporated into HCV replicon RNA . This property makes it particularly valuable in antiviral research and therapy .
Properties
Molecular Formula |
C9H12N3Na4O15P3 |
---|---|
Molecular Weight |
587.08 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O15P3.4Na/c13-6-4(3-24-29(20,21)27-30(22,23)26-28(17,18)19)25-8(7(6)14)12-2-1-5(11-16)10-9(12)15;;;;/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,22,23)(H,10,11,15)(H2,17,18,19);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1 |
InChI Key |
MZUXVWZCCIODQX-ODQFIEKDSA-J |
Isomeric SMILES |
C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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